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Compound of Interest

Compound Name: 3,5-Diaminophenol

Cat. No.: B3054961 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Diaminophenol, a key intermediate in the synthesis of various pharmaceuticals and other

specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

obtaining these spectra.

Spectroscopic Data
The spectroscopic data presented below has been compiled from predictive models and

analysis of structurally similar compounds, providing a reliable reference for the

characterization of 3,5-Diaminophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The predicted ¹H and ¹³C NMR data for 3,5-Diaminophenol in a common solvent like DMSO-

d₆ are summarized below.

¹H NMR Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.5 - 9.5 Singlet (broad) 1H Phenolic -OH

~5.8 - 6.0 Triplet 1H Aromatic C4-H

~5.2 - 5.4 Doublet 2H Aromatic C2-H, C6-H

~4.5 - 5.0 Singlet (broad) 4H Amino -NH₂

¹³C NMR Data (Predicted)

Chemical Shift (ppm) Assignment

~158 - 160 C1-OH

~148 - 150 C3-NH₂, C5-NH₂

~95 - 97 C2, C6

~92 - 94 C4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted

significant IR absorption bands for 3,5-Diaminophenol are listed below.
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3200 Strong, Broad O-H and N-H stretching

3200 - 3000 Medium Aromatic C-H stretching

1630 - 1570 Strong
N-H bending and Aromatic

C=C stretching

1500 - 1400 Medium Aromatic C=C stretching

1350 - 1250 Strong C-N stretching

1250 - 1150 Strong C-O stretching

900 - 680 Medium-Strong
Aromatic C-H out-of-plane

bending

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The predicted data for 3,5-Diaminophenol under electron ionization (EI) is

presented. The molecular weight of 3,5-Diaminophenol is 124.14 g/mol .[1]

Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

124 100 [M]⁺ (Molecular Ion)

107 Moderate [M - NH₃]⁺

95 Moderate [M - HCN]⁺

80 Moderate [M - CO - NH₂]⁺

69 High [C₄H₅N]⁺

53 Moderate [C₄H₅]⁺
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The following are detailed methodologies for obtaining the spectroscopic data for 3,5-
Diaminophenol.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh approximately 5-10 mg of 3,5-Diaminophenol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-

d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and

δ = 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on their chemical shifts, multiplicities, and integration values.

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as

isopropanol and allowing it to dry completely.

Place a small amount of solid 3,5-Diaminophenol powder directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty ATR crystal should be collected before

running the sample.
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Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Mass Spectrometry Protocol
Sample Preparation and Introduction:

Dissolve a small amount of 3,5-Diaminophenol in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Introduce the sample into the mass spectrometer via a direct insertion probe or by

injection into a gas chromatograph (GC-MS).

Instrument Parameters (Electron Ionization - EI):

Ionization Method: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Processing:

The mass spectrum will be generated, showing the relative abundance of different

fragment ions as a function of their mass-to-charge ratio (m/z).

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways to explain the observed ions.
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Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Diaminophenol.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

3,5-Diaminophenol Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Process NMR Data Process IR Data Process MS Data

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Diaminophenol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3054961#spectroscopic-data-of-3-5-diaminophenol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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